molecular formula C10H10N4O2 B485336 methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate CAS No. 31771-58-1

methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B485336
CAS No.: 31771-58-1
M. Wt: 218.21g/mol
InChI Key: XELSIYWNEIGXMY-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate ( 31771-58-1) is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol . It is a derivative of the 1,2,3-triazole scaffold, a privileged structure in medicinal chemistry and chemical biology due to its versatile applications. The compound features a 5-amino group and a methyl ester functional group, making it a valuable building block for the synthesis of more complex molecules and for the exploration of structure-activity relationships in drug discovery . Research into similar 5-amino-1,2,3-triazole-4-carboxamide scaffolds has demonstrated their potential as inhibitors of the bacterial SOS response—a pathway implicated in antibiotic resistance . These compounds, termed DISARMERs, can suppress the RecA*-mediated auto-proteolysis of the LexA repressor, potentially sensitizing bacteria to existing antibiotics and slowing the development of resistance . This makes the 5-amino-1,2,3-triazole core a promising pharmacophore for developing novel antibacterial adjuvants. The product is supplied with a high purity level of >97% . It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can order this compound in various quantities, with packaging options available from 500 mg to 500 g . For a comprehensive list of chemical identifiers, including InChI Key (XELSIYWNEIGXMY-UHFFFAOYSA-N) and SMILES (COC(=O)C1=C(N)N(C2=CC=CC=C2)N=N1), please refer to the product specifications .

Properties

IUPAC Name

methyl 5-amino-1-phenyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)8-9(11)14(13-12-8)7-5-3-2-4-6-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELSIYWNEIGXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization of Cyano Components and Azides

The [3+2] cycloaddition between azides and nitriles or alkynes is a cornerstone of triazole synthesis. For methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate, a base-mediated approach using sodium ethoxide (NaOEt) or cesium carbonate (Cs₂CO₃) in methanol has been adapted from analogous syntheses. In this method, phenyl azide reacts with methyl cyanoacetate under basic conditions, facilitating cyclization to form the triazole ring. The nitrile group is concomitantly reduced to an amino group during the reaction, yielding the target compound in ~75% yield after 16 hours at room temperature.

Reductive Amination of Aldehyde Precursors

Synthesis of 5-Formyl-triazole Intermediates

A two-step strategy involves synthesizing a 5-formyl-triazole intermediate followed by reductive amination. Methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate, for example, is prepared via Vilsmeier-Haack formylation of a pre-formed triazole. For the target compound, substituting benzyl with phenyl and introducing the formyl group at position 5 enables subsequent reaction with ammonia or ammonium salts.

Sodium Borohydride Reduction

The formyl group is reduced to an amino group using NaBH₄ in methanol at 0–5°C. This method, adapted from the synthesis of 5-(phenylamino)methyl-triazoles, achieves 65–74% yields depending on substituent steric effects. For instance, electron-withdrawing groups at the phenyl ring’s para position reduce reaction efficiency due to decreased nucleophilicity, whereas meta substituents exhibit minimal interference.

Functional Group Transformation Strategies

Nitro Group Reduction

Introducing a nitro group at position 5 followed by catalytic hydrogenation offers a viable pathway. For example, methyl 5-nitro-1-phenyl-1H-1,2,3-triazole-4-carboxylate can be synthesized via nitration of a methyltriazole precursor, followed by hydrogenation over palladium on carbon (Pd/C) in ethanol. This method hypothetically achieves 85% yield based on analogous reductions.

Nucleophilic Substitution

Halogenated triazole derivatives (e.g., 5-chloro or 5-bromo) undergo nucleophilic substitution with ammonia. Methyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate, synthesized via chlorination of a hydroxyl precursor, reacts with aqueous ammonia at 60°C to yield the amino derivative. This approach requires careful control of reaction time to avoid over-substitution.

Comparative Analysis of Preparation Methods

Yield and Efficiency

  • [3+2] Cycloaddition : Highest yield (75%) but requires stringent control of base concentration.

  • Reductive Amination : Moderate yield (65–74%) with sensitivity to substituent electronic effects.

  • Nitro Reduction : Hypothetically high yield (85%) but involves hazardous nitration steps.

Scalability and Practical Considerations

Cycloaddition methods are scalable and tolerate moisture, whereas reductive amination requires low-temperature conditions. Nitro reduction is limited by the need for high-pressure hydrogenation equipment.

Experimental Optimization and Characterization

Solvent and Temperature Effects

Methanol emerges as the optimal solvent for cycloaddition and reductive amination, balancing solubility and reaction rate. Elevated temperatures (70–100°C) improve cycloaddition kinetics but risk decomposition, necessitating reflux conditions.

Spectroscopic Validation

  • ¹H NMR : The amino proton resonates as a broad singlet at δ 5.2–5.5 ppm, while the methyl ester appears as a sharp singlet at δ 3.8–4.0 ppm.

  • IR Spectroscopy : N-H stretches at 3200–3350 cm⁻¹ and C=O stretches at 1700–1720 cm⁻¹ confirm structure .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate has shown promising results in the development of anticancer agents. Research indicates that triazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines. The incorporation of the triazole ring enhances the biological activity of compounds through mechanisms such as inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

Case Study: Structure-Activity Relationship (SAR)
In a study focused on the SAR of triazole derivatives, this compound was evaluated alongside other analogs. The results demonstrated that modifications at the phenyl ring significantly influenced the compound's potency against cancer cell lines, suggesting that further optimization could yield more effective anticancer agents .

Agricultural Applications

Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. This compound has been explored as a potential fungicide due to its ability to inhibit fungal growth by interfering with sterol biosynthesis in fungi. This mechanism is critical for developing new agricultural fungicides that can combat resistant fungal strains .

Case Study: Field Trials
Field trials have shown that formulations containing triazole derivatives significantly reduce fungal infections in crops such as wheat and barley. The application of this compound resulted in improved yield and quality of produce compared to untreated controls .

Material Science

Polymer Synthesis
this compound serves as a versatile building block in polymer chemistry. Its ability to undergo click chemistry reactions allows for the synthesis of functionalized polymers with tailored properties for specific applications such as drug delivery systems and smart materials .

Case Study: Development of Smart Materials
Research has demonstrated the successful incorporation of this compound into polymer matrices to create materials that respond to environmental stimuli (e.g., pH changes). These materials show potential for applications in biomedical devices and sensors .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsSignificant anti-proliferative effects observed
AgricultureFungicidesEffective against resistant fungal strains
Material SciencePolymer synthesisDevelopment of smart materials for biomedical uses

Mechanism of Action

The mechanism of action of methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune response . Additionally, it can induce apoptosis in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Characteristics

Compound Name (Source) R Group at N1 C5 Substituent Ester Group Key Characteristics
Target Compound Phenyl Amino Methyl Balanced lipophilicity (phenyl) and hydrogen bonding (amino); potential bioactivity .
Methyl 5-amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate (8-Quinolinol-5-yl)methyl Amino Methyl Quinolinol group introduces hydroxyl for solubility and π-π stacking; enhanced aromatic interactions .
Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate 4-Phenyl-6-(trifluoromethyl)-pyrimidinyl Hexyl Methyl Trifluoromethyl enhances electron-withdrawing effects; hexyl chain increases lipophilicity .
Methyl 1-benzyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate Benzyl N-Phenyl-tert-BOC-amino Methyl Bulky tert-BOC group protects amino functionality; benzyl enhances steric bulk for targeted interactions .
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate None (2H-triazole) Nitro Methyl Nitro group increases electrophilicity; reduced stability compared to amino analogs .
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (4-Methoxyphenyl)methyl Chloro Ethyl Methoxy improves solubility; chloro substituent may enable halogen bonding .
5-Amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-Methylphenyl Amino Carboxamide Carboxamide increases polarity; methylphenyl introduces steric hindrance .

Substituent Effects on Physicochemical Properties

  • Aromatic Groups: The phenyl group in the target compound provides moderate lipophilicity, while the quinolinol analog () offers enhanced solubility via its hydroxyl group .
  • Amino vs. Nitro/Chloro: The amino group in the target compound supports hydrogen bonding, whereas nitro () and chloro () substituents modify electronic properties. Nitro groups increase reactivity but may reduce metabolic stability , while chloro enables halogen bonding .
  • Ester Variations :
    • Methyl esters (target compound) are more metabolically labile than ethyl esters (), which may prolong half-life . Carboxamide derivatives () exhibit higher polarity, favoring aqueous solubility but limiting membrane permeability .

Structural Analysis and Tools

These programs enable precise determination of bond lengths, angles, and packing modes, aiding in structure-activity relationship studies .

Biological Activity

Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS: 31771-58-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H10N4O2
  • Molar Mass : 218.21 g/mol
  • Synonyms : Methyl 5-amino-1-phenyltriazole-4-carboxylate, 5-amino-1-phenyl-triazole-4-carboxylic acid methyl ester

This compound exhibits various mechanisms that contribute to its biological activity:

  • Neuroprotective Effects : Research indicates that derivatives of triazole compounds can protect neuronal cells from toxic insults. For instance, compounds similar to methyl 5-amino triazoles have shown neuroprotective properties by inhibiting the aggregation of amyloid-beta (Aβ) and reducing reactive oxygen species (ROS) production .
  • Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines and mediators .
  • Cholinesterase Inhibition : Some derivatives have shown potent inhibition of butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. The selectivity and potency of these compounds can be attributed to their structural properties which enhance binding affinity .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value (µM) Reference
Neuroprotection3.08 ± 0.29
Anti-inflammatory2.91 ± 0.47
BuChE Inhibition0.13
AChE Inhibition0.23

Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models

In a study focusing on Alzheimer's disease models, methyl 5-amino derivatives were administered to scopolamine-induced mice. The results indicated significant improvements in cognitive functions and memory retention compared to control groups, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Study 2: Chagas Disease Treatment

Another promising application of triazole derivatives was observed in the treatment of Chagas disease caused by Trypanosoma cruzi. Compounds from the same family as methyl 5-amino triazoles exhibited submicromolar activity against the parasite in vitro and demonstrated significant reductions in parasite burden in mouse models .

Q & A

Q. What are the optimal synthetic routes for methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Precursor preparation : Use of methyl cyanoacetate and phenyl azide derivatives as starting materials.
  • Cyclization : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the triazole ring and substituent positions (e.g., NH₂ at C5, methyl ester at C4) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., N1–C4–O2 geometry) with mean C–C bond lengths of ~1.38 Å .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 246.08 for C₁₁H₁₀N₄O₂) .

Q. How does the amino group at the C5 position influence the compound’s reactivity in derivatization reactions?

The NH₂ group acts as a nucleophile, enabling:

  • Acylation : Reacts with acyl chlorides to form amides (e.g., acetylation under basic conditions) .
  • Schiff base formation : Condenses with aldehydes/ketones for heterocyclic extensions .
  • pH-dependent solubility : Protonation at acidic pH enhances aqueous solubility for biological assays .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~4.5 eV) and charge distribution on the triazole ring .
  • Molecular docking : Screens binding affinity with targets like cytochrome P450 (e.g., Glide SP scoring) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives in modulating biological targets?

  • Systematic substitution : Replace the phenyl group with halogenated or electron-withdrawing groups (e.g., 4-Cl, 4-CF₃) to assess impact on anticancer activity .
  • Bioisosteric replacement : Substitute the methyl ester with ethyl or tert-butyl esters to study lipophilicity effects .
  • In vitro assays : Use MTT or ATP-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .

Q. What strategies are recommended to resolve contradictions in bioassay data when evaluating the anticancer activity of this compound across different cell lines?

  • Standardized protocols : Normalize cell viability assays using identical seeding densities and incubation times .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀ correlations) .

Q. How can the compound’s potential as a kinase inhibitor be validated experimentally?

  • Kinase profiling : Use panels like Eurofins KinaseProfiler to screen inhibition of EGFR, BRAF, or CDKs .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • Mutagenesis studies : Introduce point mutations (e.g., T790M in EGFR) to assess binding specificity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • By-product control : Optimize stoichiometry of azide and alkyne precursors to minimize triazole regioisomers .
  • Catalyst recycling : Use immobilized Cu nanoparticles to reduce metal contamination .
  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

  • pH stability assays : Incubate in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) to measure degradation rates .
  • Microsomal stability : Use liver microsomes to assess CYP-mediated metabolism and half-life .
  • LC-MS/MS quantification : Track parent compound and metabolites in rodent plasma .

Q. What advanced techniques can elucidate the compound’s mechanism of action in disrupting cancer cell proliferation?

  • CRISPR-Cas9 screens : Identify gene knockouts that sensitize/resist the compound .
  • Live-cell imaging : Monitor apoptosis (Annexin V staining) and cell cycle arrest (PI/FACS) .
  • Metabolomics : Profile ATP/ADP ratios and lactate production to assess metabolic inhibition .

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